Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl
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Overview
Description
Benzyl 3-oxa-7-azabicyclo[331]nonan-9-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzyl group and the carbamate functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Uniqueness
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hydrochloride, commonly referred to as 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one
- CAS Number : 77716-01-9
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- Melting Point : 37–38°C
The structure of the compound includes a bicyclic system with an oxygen atom and a nitrogen atom integrated into the rings, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to benzyl 3-oxa-7-azabicyclo[3.3.1]nonan have demonstrated notable antimicrobial properties. For instance, studies on N-Heterocyclic Carbene (NHC) complexes show that certain derivatives exhibit strong anti-trypanosomal activity against Trypanosoma brucei, with IC50 values ranging from 0.9 to 3.0 nM . This suggests that benzyl 3-oxa derivatives may also possess similar bioactivity.
Anticancer Potential
A study exploring the biological effects of NHC complexes revealed that some derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, a rhodium(I) NHC complex displayed significant anti-metastatic activity and induced apoptosis in cancer cell lines by increasing reactive oxygen species levels and causing DNA damage . This indicates a promising avenue for further investigation regarding the anticancer potential of benzyl 3-oxa derivatives.
Case Study: Antimicrobial Activity
In a comparative study of various NHC complexes, researchers found that compounds similar to benzyl 3-oxa exhibited varying degrees of antimicrobial activity against different pathogens. The following table summarizes the findings:
Compound Name | Pathogen | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Gold(I) NHC Complex | Trypanosoma brucei | 0.9 - 3.0 | Disruption of cytoskeleton |
Rhodium(I) NHC Complex | Cancer Cell Lines (HCT116) | Varies | Induction of apoptosis |
Benzyl 3-Oxa Derivative | TBD | TBD | TBD |
Research Findings on Binding Affinity
Another study highlighted the importance of binding site hydration and flexibility in drug design, which is crucial for understanding how benzyl 3-oxa compounds interact at the molecular level with their targets . This insight can inform modifications to enhance their biological efficacy.
Properties
Molecular Formula |
C15H21ClN2O3 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
benzyl N-(3-oxa-7-azabicyclo[3.3.1]nonan-9-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c18-15(20-8-11-4-2-1-3-5-11)17-14-12-6-16-7-13(14)10-19-9-12;/h1-5,12-14,16H,6-10H2,(H,17,18);1H |
InChI Key |
QQWGNYPQKWZFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2NC(=O)OCC3=CC=CC=C3)CN1.Cl |
Origin of Product |
United States |
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